molecular formula C21H22ClN5O2S B1412407 (R)-tert-butyl (1-(3-(5-chloro-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)carbamate CAS No. 1779493-13-8

(R)-tert-butyl (1-(3-(5-chloro-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)carbamate

Cat. No.: B1412407
CAS No.: 1779493-13-8
M. Wt: 444.0 g/mol
InChI Key: VMGNOIOURLJYFG-LLVKDONJSA-N
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Description

®-tert-butyl (1-(3-(5-chloro-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)carbamate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a tert-butyl group, a chlorinated imidazo-thiazolo-pyridine moiety, and a phenyl ethyl carbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-butyl (1-(3-(5-chloro-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)carbamate typically involves multiple steps, including the formation of the imidazo-thiazolo-pyridine core, chlorination, and subsequent coupling with the phenyl ethyl carbamate. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

®-tert-butyl (1-(3-(5-chloro-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbamate group to an amine.

    Substitution: Halogen substitution reactions can occur, particularly at the chlorinated site, using nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-tert-butyl (1-(3-(5-chloro-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for investigating binding affinities and mechanisms of action in various biological systems.

Medicine

In medicinal chemistry, ®-tert-butyl (1-(3-(5-chloro-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)carbamate has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ®-tert-butyl (1-(3-(5-chloro-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • (S)-tert-butyl (1-(3-(5-chloro-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)carbamate
  • tert-butyl (1-(3-(5-chloro-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)carbamate
  • tert-butyl (1-(3-(5-chloro-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)carbamate derivatives

Uniqueness

®-tert-butyl (1-(3-(5-chloro-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)carbamate is unique due to its specific stereochemistry and the presence of multiple functional groups that allow for diverse chemical reactions and interactions. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

1779493-13-8

Molecular Formula

C21H22ClN5O2S

Molecular Weight

444.0 g/mol

IUPAC Name

tert-butyl N-[(1R)-1-[3-(8-chloro-12-methyl-5-thia-3,7,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-1,3,6,8,10-pentaen-4-yl)phenyl]ethyl]carbamate

InChI

InChI=1S/C21H22ClN5O2S/c1-11(24-20(28)29-21(2,3)4)12-7-6-8-13(9-12)18-25-15-16-14(23-10-27(16)5)17(22)26-19(15)30-18/h6-11H,1-5H3,(H,24,28)/t11-/m1/s1

InChI Key

VMGNOIOURLJYFG-LLVKDONJSA-N

SMILES

CC(C1=CC=CC(=C1)C2=NC3=C4C(=C(N=C3S2)Cl)N=CN4C)NC(=O)OC(C)(C)C.N

Isomeric SMILES

C[C@H](C1=CC=CC(=C1)C2=NC3=C4C(=C(N=C3S2)Cl)N=CN4C)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C1=CC=CC(=C1)C2=NC3=C4C(=C(N=C3S2)Cl)N=CN4C)NC(=O)OC(C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-tert-butyl (1-(3-(5-chloro-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)carbamate
Reactant of Route 2
(R)-tert-butyl (1-(3-(5-chloro-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)carbamate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(R)-tert-butyl (1-(3-(5-chloro-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)carbamate
Reactant of Route 4
Reactant of Route 4
(R)-tert-butyl (1-(3-(5-chloro-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)carbamate
Reactant of Route 5
Reactant of Route 5
(R)-tert-butyl (1-(3-(5-chloro-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)carbamate
Reactant of Route 6
Reactant of Route 6
(R)-tert-butyl (1-(3-(5-chloro-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)carbamate

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